

chemical and physical properties of tert-Butyl (3-aminopropyl)carbamate

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Compound of Interest

Compound Name: *tert-Butyl (3-aminopropyl)carbamate*

Cat. No.: B557208

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In-Depth Technical Guide: Tert-Butyl (3-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-diaminopropane, is a bifunctional organic compound extensively utilized as a versatile building block in organic synthesis. Its structure incorporates a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, providing a valuable tool for the controlled introduction of a 1,3-diaminopropane moiety in the synthesis of more complex molecules. This strategic protection allows for selective reaction at the free primary amine, with the Boc group being readily removable under acidic conditions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of **tert-Butyl (3-aminopropyl)carbamate**, tailored for professionals in research and drug development.^[1]

Chemical and Physical Properties

The fundamental properties of **tert-Butyl (3-aminopropyl)carbamate** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	75178-96-0	[2]
Molecular Formula	C ₈ H ₁₈ N ₂ O ₂	[2]
Molecular Weight	174.24 g/mol	[2]
Appearance	Colorless to pale yellow liquid or low melting solid	[2]
Melting Point	22 °C	[3]
Boiling Point	203 °C (lit.)	[3]
Density	0.998 g/mL at 20 °C (lit.)	[3]
Solubility	Soluble in polar organic solvents such as methanol and dichloromethane. Miscible with methanol.	[2]
Refractive Index (n _{20/D})	1.454 (lit.)	[3]

Synthesis and Purification

The most common and efficient synthesis of **tert-Butyl (3-aminopropyl)carbamate** involves the mono-N-Boc protection of 1,3-diaminopropane.

Synthesis Protocol

This protocol describes the selective protection of one of the amino groups of 1,3-diaminopropane using di-tert-butyl dicarbonate (Boc₂O).

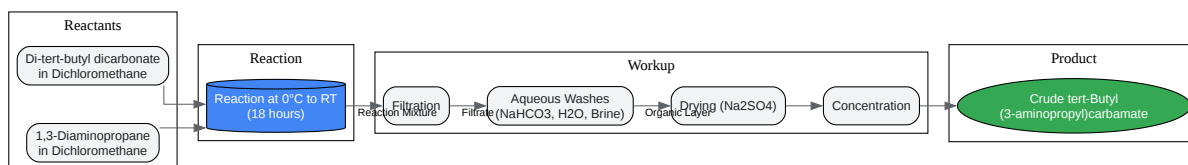
Materials:

- 1,3-Diaminopropane
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Deionized water
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopropane (10 equivalents) in dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the cooled solution of 1,3-diaminopropane over a period of 30-60 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 18 hours.^[2]
- Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove any precipitate.
- Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (3 x volume of organic layer), deionized water (2 x volume of organic layer), and brine (1 x volume of organic layer).^[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oily substance.^[2]



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Synthesis workflow for **tert-Butyl (3-aminopropyl)carbamate**.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

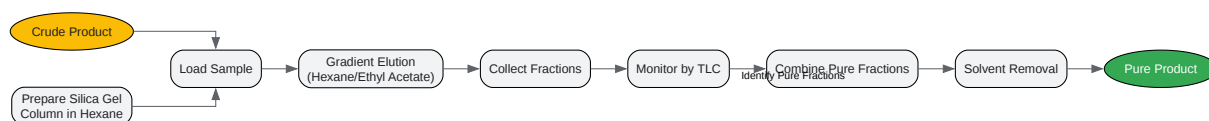
Materials:

- Crude **tert-Butyl (3-aminopropyl)carbamate**
- Silica gel (for flash chromatography)
- Hexane
- Ethyl acetate

Procedure:

- Prepare a slurry of silica gel in hexane and pack a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
- Load the dissolved sample onto the head of the silica gel column.

- Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with 100% hexane and gradually increases to a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The exact gradient may need to be optimized based on TLC analysis of the crude mixture.
- Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate eluent (e.g., 10-20% ethyl acetate in hexane) and a suitable visualization technique (e.g., ninhydrin stain).
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified **tert-Butyl (3-aminopropyl)carbamate** as a colorless to pale yellow oil or low melting solid.



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Purification workflow for **tert-Butyl (3-aminopropyl)carbamate**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **tert-Butyl (3-aminopropyl)carbamate**.

^1H NMR (400 MHz, CDCl_3):

- δ 4.88 (br s, 1H, NH-Boc)
- δ 3.26-3.14 (m, 2H, $\text{CH}_2\text{-NH-Boc}$)

- δ 2.77 (t, $J = 6.8$ Hz, 2H, $\text{CH}_2\text{-NH}_2$)
- δ 1.66-1.57 (m, 2H, $-\text{CH}_2\text{-CH}_2\text{-CH}_2-$)
- δ 1.44 (s, 9H, $-\text{C}(\text{CH}_3)_3$)
- δ 1.32 (br s, 2H, $-\text{NH}_2$)[2]

^{13}C NMR (100 MHz, CDCl_3):

- δ 156.15 ($-\text{C}=\text{O}$)
- δ 79.09 ($-\text{C}(\text{CH}_3)_3$)
- δ 39.61 ($\text{CH}_2\text{-NH-Boc}$)
- δ 38.39 ($\text{CH}_2\text{-NH}_2$)
- δ 33.26 ($-\text{CH}_2\text{-CH}_2\text{-CH}_2-$)
- δ 28.39 ($-\text{C}(\text{CH}_3)_3$)[4]

High-Performance Liquid Chromatography (HPLC)

A representative reversed-phase HPLC method for the analysis of **tert-Butyl (3-aminopropyl)carbamate** is described below.

- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: Start with a high concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 $^\circ\text{C}$

- Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
- Injection Volume: 10 μ L

Gas Chromatography-Mass Spectrometry (GC-MS)

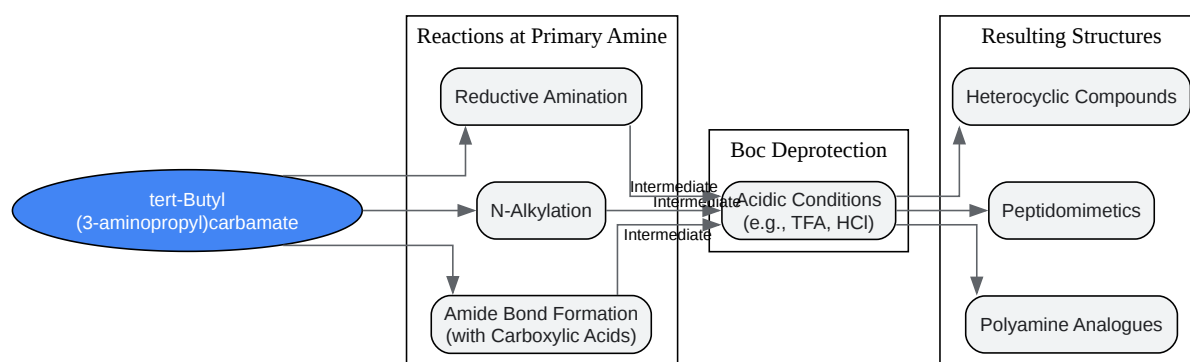
Due to the thermal lability of the Boc group, GC-MS analysis of **tert-Butyl (3-aminopropyl)carbamate** can be challenging. A method with a fast temperature ramp is recommended to minimize on-column degradation.

- Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 μ m film thickness
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Injector Temperature: 250 °C (or lower to prevent degradation)
- Oven Temperature Program:
 - Initial temperature: 100 °C (hold for 1 min)
 - Ramp: 20 °C/min to 280 °C
 - Hold: 5 min at 280 °C
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV

Applications in Drug Development

Tert-Butyl (3-aminopropyl)carbamate serves as a crucial linker and building block in the synthesis of a wide array of pharmaceutical compounds.^[1] The presence of a free primary amine allows for its conjugation to various molecules, such as carboxylic acids, to form amide bonds. The Boc-protected amine provides an orthogonal protecting group that can be removed at a later synthetic stage to introduce another functional group or to allow for further molecular

elaboration. This strategy is widely employed in the construction of polyamine analogues, peptidomimetics, and various heterocyclic systems of medicinal interest.



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Role of **tert-Butyl (3-aminopropyl)carbamate** in synthesis.

Safety and Handling

Tert-Butyl (3-aminopropyl)carbamate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. It may also be harmful if swallowed. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Store in a tightly sealed container in a cool, dry place.

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